

A Comprehensive Spectroscopic Guide to 4-Aminomethyltetrahydropyran Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Aminomethyltetrahydropyran
hydrochloride

Cat. No.: B1519812

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Abstract

4-Aminomethyltetrahydropyran hydrochloride (CAS RN: 389621-78-7) is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents.^[1] Its structural integrity and purity are paramount for the successful synthesis of target molecules. This in-depth guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and interpreting the resulting data, this document serves as an essential reference for researchers and scientists in the pharmaceutical industry.

Molecular Structure and Physicochemical Properties

4-Aminomethyltetrahydropyran hydrochloride is the salt form of a primary amine containing a tetrahydropyran (THP) ring. The THP moiety is a common motif in many biologically active compounds.^{[2][3]} The protonation of the primary amine to form the hydrochloride salt enhances the compound's stability and aqueous solubility, making it convenient for handling and use in various synthetic applications.

Property	Value	Source(s)
Chemical Name	(Tetrahydro-2H-pyran-4-yl)methanamine hydrochloride	N/A
CAS Number	389621-78-7	[4]
Molecular Formula	C ₆ H ₁₄ ClNO	[4]
Molecular Weight	151.63 g/mol	[4]
Physical Form	White Solid	N/A
Melting Point	180-185 °C	N/A

Below is the chemical structure of **4-Aminomethyltetrahydropyran hydrochloride**, with atoms numbered for spectroscopic assignment purposes.

Caption: Structure of **4-Aminomethyltetrahydropyran hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a hydrochloride salt, the choice of solvent is critical. Deuterated water (D₂O) is an excellent choice for solubility, but it will cause the exchange of the acidic N-H protons, making them disappear from the spectrum.[5][6] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative that allows for the observation of these exchangeable protons.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The protonation of the amine group to an ammonium salt (-NH₃⁺) causes significant deshielding (a downfield shift) of adjacent protons. Therefore, the protons on C6 are expected to be the most downfield of the aliphatic signals. The tetrahydropyran ring exists in a chair conformation, leading to distinct signals for axial and equatorial protons.

While specific data for the hydrochloride salt is not readily published, the spectrum can be reliably predicted by adjusting the known data for the free base (4-

Aminomethyltetrahydropyran).[7] The primary changes will be a downfield shift for the C6 methylene protons and the appearance of a broad signal for the -NH_3^+ protons.

Predicted ^1H NMR Data (400 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~8.10	br s	3H	-NH ₃ ⁺	Broad signal due to quadrupolar relaxation and exchange. Position is concentration-dependent.
~3.85	dd	2H	C4-H _e , C3-H _e	Equatorial protons on carbons adjacent to the ring oxygen.
~3.28	t	2H	C4-H _a , C3-H _a	Axial protons on carbons adjacent to the ring oxygen.
~2.75	d	2H	C6-H ₂	Shifted downfield from the free base (~2.4 ppm) due to the adjacent -NH ₃ ⁺ group.
~1.75	m	1H	C1-H	Methine proton at the 4-position of the ring.
~1.60	d	2H	C5-H _e , C2-H _e	Equatorial protons on C2 and C5.

~1.25	q	2H	C5-H _a , C2-H _a	Axial protons on C2 and C5, typically shifted upfield.
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Experimental Protocol: ¹H NMR

- **Sample Preparation:** Accurately weigh 5-10 mg of **4-Aminomethyltetrahydropyran hydrochloride** and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
- **Instrument Setup:** Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve optimal resolution.
- **Data Acquisition:** Acquire the spectrum using standard parameters. A spectral width of 0-12 ppm is sufficient. Typically, 16-32 scans are adequate for a good signal-to-noise ratio.
- **Data Processing:** Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.
- **Analysis:** Integrate the peaks and analyze the chemical shifts and coupling patterns to confirm the structure.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR provides a map of the carbon skeleton. Due to the symmetry of the molecule, only four distinct signals are expected: one for the aminomethyl carbon (C6), one for the substituted ring carbon (C1), and two for the remaining pairs of equivalent ring carbons (C2/C5 and C3/C4).

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Rationale
~66.5	C3, C4	Carbons adjacent to the electron-withdrawing oxygen atom are the most deshielded.
~43.0	C6	The aminomethyl carbon, shifted downfield by the nitrogen.
~35.0	C1	The methine carbon of the ring.
~28.5	C2, C5	The remaining methylene carbons of the ring.

Experimental Protocol: ^{13}C NMR

- **Sample Preparation:** Use the same sample prepared for ^1H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ^{13}C .
- **Instrument Setup:** Use a broadband probe on a 400 MHz (or higher) NMR spectrometer.
- **Data Acquisition:** Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans (e.g., 1024 or more) is typically required compared to ^1H NMR.
- **Data Processing:** Process the FID similarly to the ^1H spectrum. Calibrate the spectrum using the DMSO- d_6 solvent peak at 39.52 ppm.
- **Analysis:** Correlate the number of signals and their chemical shifts with the expected structure.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is an ideal, rapid technique for confirming the presence of key functional groups. For this molecule, the most characteristic absorptions will arise from the ammonium ($-\text{NH}_3^+$) group, the C-O-C ether linkage, and the aliphatic C-H bonds. The formation of the ammonium salt results in distinct bands that differ from a free primary amine.

[8] Specifically, the sharp N-H stretching bands of a free amine are replaced by broad, strong absorptions for the ammonium ion.[9]

Characteristic IR Absorption Bands (Solid State, KBr or ATR)

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3200-2800	Strong, Broad	N-H Stretch	R-NH ₃ ⁺ (Ammonium)
2950-2850	Medium-Strong	C-H Stretch	Aliphatic (CH ₂ , CH)
~1600	Medium	N-H Bend (Asymmetric)	R-NH ₃ ⁺ (Ammonium)
~1500	Medium	N-H Bend (Symmetric)	R-NH ₃ ⁺ (Ammonium)
~1100	Strong	C-O-C Stretch (Asymmetric)	Ether

Experimental Protocol: FT-IR (ATR)

- **Sample Preparation:** Place a small amount (1-2 mg) of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
- **Background Scan:** Ensure the ATR crystal is clean and acquire a background spectrum of the empty stage. This is crucial for obtaining a clean sample spectrum.
- **Sample Scan:** Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added for a high-quality spectrum.
- **Data Processing:** The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
- **Analysis:** Identify the characteristic peaks and compare them to the expected values to confirm the presence of the key functional groups.

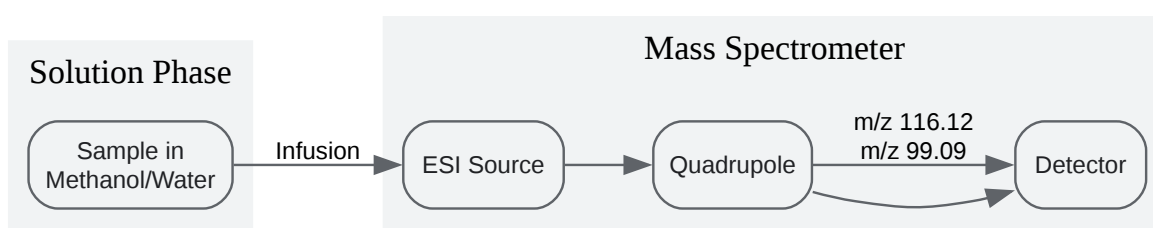
Mass Spectrometry (MS)

Expertise & Causality: For a pre-charged, polar molecule like a hydrochloride salt, Electrospray Ionization (ESI) is the ideal ionization technique as it gently transfers ions from solution into the gas phase.[10] The analysis will be performed in positive ion mode to detect the cationic form of the molecule. The expected molecular ion will be that of the free base, protonated, which corresponds to the molecular formula $[C_6H_{13}NO + H]^+$. The chloride ion is simply a counter-ion and is not typically observed covalently bound in the gas phase under these conditions.

Expected Mass Spectrometry Data (ESI+)

m/z Value	Ion Formula	Interpretation
116.1182	$[C_6H_{14}NO]^+$	Molecular Ion $([M+H]^+)$ of the free base. This will be the base peak.
99.0913	$[C_5H_{11}O]^+$	Fragment resulting from the loss of ammonia (NH_3) from the molecular ion.

Note: The m/z values are calculated for the monoisotopic masses.



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- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 4-Aminomethyltetrahydropyran Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1519812#spectroscopic-data-for-4-aminomethyltetrahydropyran-hydrochloride]

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